Enhanced Selectivity Index Against HEV Compared to Natural Lead Silvestrol (2a)
Antiviral agent 48 (9m) demonstrates a superior selectivity index (SI) for HEV relative to the prominent natural rocaglate silvestrol (2a) in standardized in vitro assays [1]. While both compounds exhibit comparable antiviral potency (EC90 values of 30.6 nM vs. 28.1 nM respectively), the reduced cytotoxicity of 9m yields a SI of 11.0, representing a 1.8-fold improvement over silvestrol's SI of 6.1 [1].
| Evidence Dimension | Selectivity Index (SI = CC50 / EC90) against Hepatitis E virus (HEV) at 48 hours |
|---|---|
| Target Compound Data | SI = 11.0 (EC90 = 30.6 nM, CC50 = 13.8 nM) |
| Comparator Or Baseline | Silvestrol (2a): SI = 6.1 (EC90 = 28.1 nM, CC50 = 13.4 nM) |
| Quantified Difference | 1.8-fold higher selectivity index (11.0 vs. 6.1) |
| Conditions | HEV subgenomic replicon HEVp6-Gluc in HepG2 cells, 48 h treatment, MTT viability assay |
Why This Matters
A higher selectivity index indicates a wider therapeutic window, reducing the risk of cytotoxicity at antiviral concentrations and increasing the compound's utility in cell-based mechanistic studies.
- [1] Victoria C, Schulz G, Klöhn M, Weber S, Holicki CM, Brüggemann Y, Becker M, Gerold G, Eiden M, Groschup MH, Steinmann E, Kirschning A. Halogenated Rocaglate Derivatives: Pan-antiviral Agents against Hepatitis E Virus and Emerging Viruses. J Med Chem. 2024;67(1):289–321. DOI: 10.1021/acs.jmedchem.3c01357. Table 1. View Source
